Bienvenue dans la boutique en ligne BenchChem!

Icosa-5,8,11,13-tetraenoic acid

Inflammation Platelet Lipoxygenase Eicosanoid Inhibition

Icosa-5,8,11,13-tetraenoic acid is a 20-carbon polyunsaturated fatty acid (PUFA) belonging to the icosatetraenoic acid class, characterized by its double bond positions at carbons 5, 8, 11, and This distinct regioisomer differs fundamentally from the abundant arachidonic acid (all-cis-5,8,11,14) and serves as the functional parent structure for the potent bioactive lipid 15(S)-HETE. It is recognized as a human metabolite and a key intermediate in the 15-lipoxygenase pathway.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1242340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosa-5,8,11,13-tetraenoic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CC=CCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-10,12-13,15-16H,2-6,11,14,17-19H2,1H3,(H,21,22)/b8-7+,10-9+,13-12+,16-15+
InChIKeyIJAXPCZCTKDWBJ-VAGPFTOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icosa-5,8,11,13-tetraenoic Acid: A Unique Eicosatetraenoic Acid Isomer and Precursor to Bioactive Lipids


Icosa-5,8,11,13-tetraenoic acid is a 20-carbon polyunsaturated fatty acid (PUFA) belonging to the icosatetraenoic acid class, characterized by its double bond positions at carbons 5, 8, 11, and 13. This distinct regioisomer differs fundamentally from the abundant arachidonic acid (all-cis-5,8,11,14) and serves as the functional parent structure for the potent bioactive lipid 15(S)-HETE [1]. It is recognized as a human metabolite and a key intermediate in the 15-lipoxygenase pathway [1].

Why Icosa-5,8,11,13-tetraenoic Acid Cannot Be Substituted with Common Eicosatetraenoic Analogs


Generic substitution fails because even minor alterations in double bond configuration among 20-carbon tetraenoic acids result in drastically different biological fates and functional profiles. While arachidonic acid (5,8,11,14) serves as a broad substrate for multiple eicosanoid pathways, icosa-5,8,11,13-tetraenoic acid is specifically positioned as the only precursor for the endogenous production of the selective lipoxygenase inhibitor 15-HETE [1]. Unlike 12-HETE or 5-HETE regioisomers, which lack or exhibit different selectivities, the unique Δ13 double bond geometry is essential for the biological activity of its downstream hydroxylated metabolite. Therefore, using a common analog like arachidonic acid or another HETE precursor would not replicate the targeted regulatory functions derived from this specific structure.

Quantitative Differentiation of Icosa-5,8,11,13-tetraenoic Acid-Derived 15-HETE versus Other Regioisomers


15-HETE vs. 12-HETE: Selective Platelet Lipoxygenase (LOX) Inhibition

The hydroxy-derivative of icosa-5,8,11,13-tetraenoic acid, 15-HETE, selectively inhibits human platelet lipoxygenase with an I50 of 8 µM, without affecting cyclooxygenase at this concentration [1]. In a direct head-to-head comparison under identical assay conditions, the regioisomer 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) showed no inhibitory effect on the platelet lipoxygenase enzyme [1]. The hydroperoxy analog 15-HPETE was more potent but demonstrated lower selectivity, also inhibiting cyclooxygenase [1].

Inflammation Platelet Lipoxygenase Eicosanoid Inhibition

15-HETE vs. 5-HETE: Potent Feedback Inhibition of the 5-Lipoxygenase Pathway

In rabbit peritoneal polymorphonuclear leukocytes, the 15-HETE derivative of icosa-5,8,11,13-tetraenoic acid inhibits the 5-lipoxygenase pathway, the critical source of pro-inflammatory leukotrienes, with an IC50 of approximately 6 µM [1]. The product of the inhibited pathway, 5-HETE (5-hydroxy-6,8,11,14-eicosatetraenoic acid), does not exhibit such inhibitory feedback activity, as it is the downstream product rather than a regulator [1]. This demonstrates a class-level functional differentiation between the 15- and 5-regioisomers, where only the 15-hydroxy derivative acts as a negative feedback regulator of leukotriene synthesis at concentrations comparable to its endogenous production levels (0.2–1.8 µM) [1].

Leukotriene Biosynthesis 5-Lipoxygenase Inflammatory Mediators

15-HETE vs. Vehicle Control: Competitive Inhibition of Vascular Cyclooxygenase (COX)

The 15-HETE metabolite of icosa-5,8,11,13-tetraenoic acid acts as a competitive inhibitor of human vascular cyclooxygenase (COX-1). In human umbilical arterial microsomes, 15-HETE inhibited 6-keto-prostaglandin F1α (a stable prostacyclin metabolite) production with an IC50 of 52 ± 3 μM, and total prostanoid production with an IC50 of 63 ± 4 μM [1]. Kinetic analysis against a vehicle control revealed that 15-HETE treatment significantly shifted the apparent Km of the enzyme for arachidonic acid from 9.3 ± 6.9 μM to 37.6 ± 17.7 μM (approx. 4-fold increase), without affecting maximum velocity [1]. This contrasts with other endogenous HETEs like 11-HETE, which are not reported to act as COX inhibitors, highlighting a unique regulatory function [1].

Vascular Biology Cyclooxygenase-1 Prostacyclin Regulation

High-Impact Research Applications for Icosa-5,8,11,13-tetraenoic Acid and its 15-HETE Derivative


Platelet Lipoxygenase Pathway Dissection and Drug Discovery

The selective inhibition of platelet lipoxygenase (I50 = 8 µM) by the 15-HETE derivative, as demonstrated in direct comparison with the inactive 12-HETE [1], makes the icosa-5,8,11,13-tetraenoic acid scaffold indispensable for pharmacology studies focused on dissociating lipoxygenase and cyclooxygenase activities in platelets. It is the validated positive control for screening novel LOX inhibitors.

5-Lipoxygenase Pathway Function and Endogenous Inflammatory Regulation

Researchers investigating the negative feedback regulation of pro-inflammatory leukotriene biosynthesis rely on the 15-HETE derivative for its potent inhibition of the 5-LOX pathway (IC50 ≈ 6 µM) [1]. Unlike downstream products such as 5-HETE, 15-HETE is the proven endogenous regulator at physiologically relevant concentrations, serving as a model system for studying inflammatory mediator balance.

Vascular COX-1 Regulation and Diabetic Vascular Complication Models

The unique competitive inhibition kinetics exhibited by 15-HETE on vascular COX-1, resulting in a 4-fold Km shift for arachidonic acid [1], establish the icosa-5,8,11,13-tetraenoic acid pathway as a central focus for studies of endogenous prostacyclin regulation. This is particularly relevant for researchers modeling the vascular complications of diabetes, where an inverse correlation between 15-HETE and prostacyclin production has been documented.

Quote Request

Request a Quote for Icosa-5,8,11,13-tetraenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.